2-Deoxy-D-glucose-d8
Description
Properties
Molecular Formula |
C₆H₄D₈O₅ |
|---|---|
Molecular Weight |
172.21 |
Synonyms |
2-Deoxy-D-arabino-hexose-d8; 2-Deoxy-D-mannose-d8; 2-Deoxyglucose-d8; 2-Desoxy-D-glucose-d8; Ba 2758-d8; NSC 15193-d8; |
Origin of Product |
United States |
Principles of 2 Deoxy D Glucose D8 Interaction with Cellular Metabolism
Mechanisms of Cellular Uptake and Phosphorylation of Glucose Analogs
The entry of glucose and its analogs like 2-Deoxy-D-glucose-d8 into cells is a critical first step in their metabolic journey. This process is mediated by specific transporter proteins and followed by an enzymatic modification that traps the molecule inside the cell.
The cellular uptake of this compound is facilitated by the same family of membrane proteins that transport glucose, known as glucose transporters (GLUTs). wikipedia.orgnih.govmolbiolcell.orgiiarjournals.org These proteins enable the movement of glucose and its analogs across the cell membrane. iiarjournals.org 2-DG competes with glucose for these transporters. nih.gov The rate of uptake can be influenced by the expression levels of GLUTs, which are often elevated in cancer cells to meet their high energy demands. wikipedia.orgiiarjournals.orgalzdiscovery.org Specifically, GLUT1 and GLUT3 have been identified as primary transporters for 2-DG uptake. molbiolcell.org In some cases, active transport via SGLT transporters can also occur. nih.gov This increased expression of glucose transporters in malignant cells leads to a higher accumulation of 2-DG compared to normal cells. wikipedia.orgiiarjournals.orgnih.gov
Once inside the cell, this compound is phosphorylated by the enzyme hexokinase, the first enzyme in the glycolytic pathway. nih.govpatsnap.compatsnap.commdpi.com This reaction converts this compound into 2-Deoxy-D-glucose-6-phosphate-d8 (2-DG-6P-d8). nih.govpatsnap.compatsnap.com This phosphorylation is a crucial step for "metabolic trapping". nih.govtaylorandfrancis.com The resulting phosphorylated compound, 2-DG-6P-d8, is a charged molecule that cannot easily cross the cell membrane and is therefore trapped within the cell. nih.govtaylorandfrancis.com Unlike glucose-6-phosphate, 2-DG-6P-d8 cannot be further metabolized by the next enzyme in glycolysis, phosphoglucose (B3042753) isomerase (PGI), because of the missing hydroxyl group at the C-2 position. nih.govpatsnap.commdpi.commdpi.com This inability to be further processed leads to its accumulation inside the cell. nih.govpatsnap.commdpi.com
Role of Glucose Transporters in this compound Internalization
Metabolic Blockade and Accumulation Dynamics of 2-Deoxy-D-glucose-6-Phosphate-d8
The intracellular accumulation of 2-Deoxy-D-glucose-6-phosphate-d8 (2-DG-6P-d8) is a key consequence of its metabolic trapping. nih.govpatsnap.commdpi.com This buildup has significant inhibitory effects on glycolysis. 2-DG-6P-d8 acts as a competitive inhibitor of the enzyme phosphoglucose isomerase (PGI) and a non-competitive, allosteric inhibitor of hexokinase. alzdiscovery.orgmdpi.compnas.org The inhibition of hexokinase reduces the phosphorylation of glucose itself, thereby slowing down the entire glycolytic pathway. patsnap.com The extent of this metabolic blockade is directly related to the amount of 2-DG-6P-d8 that accumulates within the cell. nih.gov This accumulation effectively halts the normal flow of glucose through glycolysis. nih.govmdpi.com
Influence on Glycolytic and Associated Pathways in Preclinical Models
The metabolic blockade induced by this compound has profound effects on cellular energy production and other interconnected metabolic pathways. These effects have been extensively studied in various preclinical models.
A primary consequence of inhibiting glycolysis with this compound is the depletion of cellular adenosine (B11128) triphosphate (ATP), the main energy currency of the cell. alzdiscovery.orgpatsnap.commdpi.comnih.gov By blocking the breakdown of glucose, the production of ATP through glycolysis is significantly reduced. patsnap.commdpi.com This energy stress is particularly impactful in cells that heavily rely on glycolysis for their energy needs, such as cancer cells, especially under hypoxic (low oxygen) conditions. mdpi.comoncotarget.comnih.gov Under normal oxygen conditions (normoxia), many cells can compensate by utilizing alternative energy sources like fatty acids and amino acids through mitochondrial respiration. nih.gov However, under hypoxia, where mitochondrial function is limited, the inhibition of glycolysis by 2-DG leads to a severe drop in ATP levels, which can trigger cell death. oncotarget.comnih.gov Even under normoxic conditions, high concentrations of 2-DG can cause a notable, though less severe, reduction in ATP levels. oncotarget.com
Beyond its effects on glycolysis, this compound also interferes with N-linked glycosylation, a critical process for the proper folding and function of many proteins. wikipedia.orgspandidos-publications.complos.orgaai.org This occurs because 2-DG is structurally similar to mannose, a key sugar in the N-glycosylation pathway. mdpi.comnih.govaai.org 2-DG competitively inhibits the incorporation of mannose into oligosaccharide precursors required for glycosylation. researchgate.net This disruption leads to the accumulation of unfolded or misfolded proteins within the endoplasmic reticulum (ER), a condition known as ER stress. nih.govspandidos-publications.complos.orgresearchgate.net The cell responds to ER stress by activating the unfolded protein response (UPR). wikipedia.orgplos.org If the stress is too severe or prolonged, it can lead to the induction of apoptosis (programmed cell death). oncotarget.com Interestingly, the efficacy of 2-DG in inhibiting glycolysis versus N-glycosylation may depend on oxygen availability, with a preference for glycolysis inhibition in hypoxic conditions and N-glycosylation disruption in normoxic conditions. mdpi.com
Downstream Effects on Biosynthetic Processes and Oxidative Stress
Interference with Biosynthetic Processes
One of the most significant downstream effects of 2-DG is the disruption of N-linked glycosylation, a crucial process for the proper folding and function of many proteins. nih.govplos.orgaacrjournals.org This interference is not primarily a consequence of glycolytic inhibition but rather a direct competition with mannose, a key sugar in the synthesis of the lipid-linked oligosaccharide (LLO) precursor required for glycosylation. plos.orgaacrjournals.org 2-DG can be erroneously incorporated into these LLOs, leading to the formation of non-functional precursors and the inhibition of mature LLO assembly. plos.org This disruption of protein glycosylation can trigger the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress, which can ultimately lead to apoptosis. nih.govplos.org The cytotoxic effects of 2-DG in several cancer cell lines under normal oxygen conditions have been attributed more to this inhibition of N-linked glycosylation than to the inhibition of glycolysis. nih.gov The addition of exogenous mannose has been shown to reverse the effects of 2-DG on glycosylation and subsequent apoptosis, without affecting the inhibition of glycolysis, clearly distinguishing these two mechanisms. nih.govaacrjournals.orgaai.org
The impact on biosynthetic pathways also extends to nucleotide synthesis. The pentose (B10789219) phosphate (B84403) pathway (PPP) is a critical route for generating NADPH, essential for reductive biosynthesis and antioxidant defense, and for producing ribose-5-phosphate, a precursor for nucleotide synthesis. nih.gov While 2-DG-6-phosphate can be a substrate for the first enzyme of the PPP, glucose-6-phosphate dehydrogenase (G6PD), it appears incapable of being further metabolized within the pathway. nih.gov This can disrupt the normal flux through the PPP, potentially limiting the availability of precursors for synthesizing fatty acids, amino acids, and nucleic acids. nih.gov
Induction of Oxidative Stress
A substantial body of research indicates that 2-DG treatment leads to the generation of oxidative stress, characterized by an increase in reactive oxygen species (ROS). nih.govnih.govpatsnap.complos.org This is thought to occur through multiple mechanisms. By limiting the flux through the pentose phosphate pathway, 2-DG can decrease the production of NADPH. nih.govmdpi.com NADPH is the primary reducing equivalent for regenerating the antioxidant glutathione (B108866) (GSH) from its oxidized state (GSSG) via glutathione reductase. mdpi.com A decrease in the GSH/GSSG ratio compromises the cell's ability to detoxify hydroperoxides, leading to an accumulation of ROS. nih.govnih.gov
Research has shown that 2-DG can induce the production of ROS, such as superoxide (B77818) and hydrogen peroxide, in various cell types, including cancer cells and endothelial cells. plos.orgnih.gov This increase in ROS can, in turn, activate stress-related signaling pathways like the AMP-activated protein kinase (AMPK) pathway, which can trigger downstream processes such as autophagy. plos.orgresearchgate.net The cytotoxic effects of 2-DG have been shown to be mediated, at least in part, by this induction of metabolic oxidative stress. nih.govnih.gov Antioxidants like N-acetyl-l-cysteine (NAC) have been demonstrated to protect cells from 2-DG-induced cell death, supporting the causal link between oxidative stress and 2-DG's cytotoxicity. nih.govnih.gov
The table below summarizes key research findings on the downstream effects of 2-DG.
| Effect | Mechanism | Affected Cell Types/Model | Key Findings | Citations |
| Inhibition of N-linked Glycosylation | Interference with lipid-linked oligosaccharide (LLO) synthesis by competing with mannose. | Various tumor cell lines, Endothelial cells, Acute Myeloid Leukemia cells | Leads to unfolded protein response (UPR), ER stress, and apoptosis. Effect is reversible with exogenous mannose. | nih.govplos.orgaacrjournals.orgaai.org |
| Impact on Pentose Phosphate Pathway (PPP) | 2-DG-6-P can enter the PPP but cannot be fully metabolized, disrupting the pathway. | General cellular metabolism | May reduce the production of NADPH and ribose-5-phosphate, impacting nucleotide and fatty acid synthesis. | nih.govnih.govuzh.ch |
| Induction of Oxidative Stress | Decreased NADPH production via PPP, leading to reduced glutathione (GSH) regeneration. Direct generation of ROS. | Cancer cells (various types), Endothelial cells | Increased levels of reactive oxygen species (ROS), such as H₂O₂. Sensitizes cells to other oxidative stress-inducing agents. | nih.govnih.govplos.orgnih.gov |
| Activation of Stress Responses | Triggered by ER stress (from glycosylation inhibition) and oxidative stress. | Endothelial cells, Cancer cells | Activation of the Unfolded Protein Response (UPR) and AMP-activated protein kinase (AMPK), leading to autophagy and/or apoptosis. | plos.orgplos.orgresearchgate.net |
Methodological Advancements in 2 Deoxy D Glucose D8 Application
Strategies for In Vitro Cellular Studies Utilizing 2-Deoxy-D-glucose-d8
In vitro systems, including cultured cell lines and primary cells, are fundamental in dissecting the cellular and molecular mechanisms of glucose metabolism.
Cultured cell lines are instrumental in studying the metabolic effects of 2-Deoxy-D-glucose (2-DG), the non-deuterated counterpart of this compound. Since 2-DG is a glucose analog, it is taken up by cells and phosphorylated by hexokinase, but it cannot be further metabolized in the glycolytic pathway. mdpi.comnih.gov This leads to the intracellular accumulation of 2-deoxy-D-glucose-6-phosphate (2-DG-6-P), which inhibits both hexokinase and glucose-6-phosphate isomerase, effectively blocking glycolysis. mdpi.comnih.gov
This property of 2-DG is widely exploited in cancer research. Many cancer cells exhibit the Warburg effect, a state of increased aerobic glycolysis where glucose is converted to lactate (B86563) even in the presence of oxygen. nih.govresearchgate.net By targeting this metabolic vulnerability, 2-DG can deplete cancer cells of energy, increase oxidative stress, and induce cell death. nih.govresearchgate.net Studies in various cancer cell lines, including breast cancer and pancreatic cancer, have demonstrated that 2-DG can inhibit cell proliferation and induce apoptosis. frontiersin.orgresearchgate.net For instance, in pancreatic cancer cells, treatment with 2-DG led to decreased levels of lactic acid and ATP. researchgate.net
The table below summarizes findings from in vitro studies using 2-DG in different cancer cell lines.
Table 1: Effects of 2-Deoxy-D-glucose (2-DG) on Various Cancer Cell Lines in Vitro| Cell Line | Cancer Type | Key Findings |
|---|---|---|
| Breast Cancer Cells (Human and Mouse) | Breast Cancer | 2-DG, especially in combination with Newcastle disease virus, induced synergistic cytotoxicity and apoptosis by downregulating GAPDH and inhibiting glycolysis. frontiersin.org |
| Pancreatic Cancer Cells (BXPC-3, CFPAC-1, PANC-1) | Pancreatic Cancer | 2-DG inhibited cell viability in a dose-dependent manner, decreased lactic acid and ATP levels, and increased apoptosis. researchgate.net |
| Human Leukemia T cells | Leukemia | 13C-NMR analysis with [1,2-13C2]glucose revealed heterogeneous metabolism. jst.go.jp |
| Human Regulatory T cells (Tregs) | N/A (Immune Cells) | 2-DG treatment affected the proliferation and expression of key molecules in both thymically derived and in vitro-induced Tregs, highlighting the role of glycolysis in their function. plos.org |
Furthermore, the use of deuterated glucose, such as [²H₇]glucose, in conjunction with Nuclear Magnetic Resonance (NMR) has been shown to distinguish between cancerous and normal liver cells by tracking the production of deuterated water (HDO), which correlates with glucose consumption. nationalmaglab.org
Ex vivo models using primary cells and tissue slices offer a bridge between in vitro cell culture and in vivo studies by preserving the three-dimensional cellular architecture and cell-cell interactions of the original tissue. nih.gov This approach allows for the investigation of metabolic processes in a more physiologically relevant context.
Stable Isotope Resolved Metabolomics (SIRM) has been effectively combined with the use of thin tissue slices to study metabolic activity. nih.gov In this method, freshly resected tissue slices are maintained in a culture medium containing stable isotope-enriched nutrients like ¹³C-glucose. nih.gov This technique enables the tracing of metabolic pathways and the analysis of metabolic flux in human tissues. nih.gov For example, studies on human liver tissue ex vivo have used this method to assess a wide range of metabolic pathways, revealing activities like de novo creatine (B1669601) synthesis and showing that cultured liver tissue can retain individual metabolic phenotypes. diva-portal.org
Another innovative technique involves the use of the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diaxol-4-yl)amino]-2-deoxyglucose (2-NBDG) in live tissue slice cultures to measure dynamic and spatially resolved glucose uptake. biorxiv.org This has been applied to murine lymph node slices to differentiate glucose uptake in activated versus naive lymphocytes. biorxiv.org While these studies often use fluorescent or ¹³C-labeled glucose analogs, the principles are directly applicable to studies involving this compound.
Cultured Cell Line Applications for Metabolic Characterization
In Vivo Preclinical Model Integration of this compound
Preclinical animal models are crucial for understanding the systemic effects and metabolic fate of this compound in a whole organism.
Rodent models, particularly mice and rats, are the most commonly used systems for in vivo metabolism studies due to their well-characterized physiology and the availability of genetic models. conductscience.com The administration of labeled compounds like 2-Deoxy-D-glucose allows for the tracing of metabolic pathways and the quantification of glucose utilization in different tissues. researchgate.net
Historically, radiolabeled [¹⁴C]-2-DG has been used in quantitative autoradiography to measure local cerebral metabolic activity. nih.gov This method provides quantitative measurements of glucose utilization and allows for the histological identification of the brain regions involved. nih.gov In vivo studies in rats have used tracer kinetic techniques with [¹-14C]2-deoxyglucose to measure the rates of its phosphorylation and dephosphorylation in the brain. nih.gov
More recently, studies have utilized non-radioactive deuterated glucose analogs. For instance, in vivo experiments in mice have shown that 2-DG can suppress the growth of pancreatic cancer cells by promoting apoptosis. researchgate.net Furthermore, 2-DG has been shown to ameliorate animal models of dermatitis, suggesting a role for glucose metabolism in inflammatory skin diseases. nih.gov
The table below presents findings from in vivo studies using 2-DG in various animal models.
Table 2: In Vivo Effects of 2-Deoxy-D-glucose (2-DG) in Animal Models| Animal Model | Condition | Key Findings |
|---|---|---|
| Immunocompetent mice with mammary adenocarcinoma | Breast Cancer | Combination of 2-DG and Newcastle disease virus significantly inhibited tumor growth compared to single treatments. frontiersin.org |
| Mice with pancreatic cancer xenografts | Pancreatic Cancer | 2-DG treatment decreased the weight and volume of tumors and increased apoptosis. researchgate.net |
| Mice with TPA and oxazolone-induced dermatitis | Dermatitis | Administration of 2-DG ameliorated dermatitis, suggesting that inhibiting glucose metabolism can reduce skin inflammation. nih.gov |
| Rat glioma model | Brain Tumor | DMI with [6,6'-²H₂]glucose revealed high-contrast metabolic maps depicting the Warburg effect in tumor tissue. nih.gov |
Deuterium (B1214612) Metabolic Imaging (DMI) is a non-invasive magnetic resonance (MR)-based technique that maps metabolism in three dimensions. It involves the administration of a deuterium-labeled substrate, such as [6,6’-²H₂]-glucose or this compound, followed by MR spectroscopic imaging (MRSI) to detect the substrate and its metabolic products. nih.gov DMI offers several advantages, including the use of non-radioactive, stable isotopes and the ability to observe metabolic processes over extended periods. nih.gov
DMI has been successfully applied in preclinical models to visualize tumor glycolysis. frontiersin.org For instance, in a rat glioma model, DMI using [6,6'-²H₂]glucose generated high-contrast metabolic maps that clearly depicted the Warburg effect, showing pronounced metabolic differences between tumor and normal brain tissue. nih.gov DMI has also been extended to mouse models, enabling high-resolution metabolic mapping of the mouse brain.
Recent research has explored the use of 2-deoxy-2-[²H₂]-d-glucose (2-DG-d2) for DMI as a non-ionizing alternative to the PET tracer [¹⁸F]FDG. acs.orgnih.gov Like [¹⁸F]FDG, 2-DG-d2 is trapped intracellularly after phosphorylation. acs.orgnih.gov The unique NMR chemical shift of the deuterons in 2-DG-d2 allows for its specific detection, and advanced imaging techniques like balanced steady-state free procession (bSSFP) have been developed to enhance the sensitivity and specificity of 2-DG-d2 imaging. acs.orgnih.gov
Rodent and Small Animal Model Systems for Metabolic Flux Tracing
Advanced Analytical Techniques for this compound and its Metabolites
The accurate detection and quantification of this compound and its metabolites are critical for the interpretation of metabolic studies. A variety of advanced analytical techniques are employed for this purpose.
High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of 2-DG and its analogs. nih.govgoogle.com Various detection methods can be coupled with HPLC, including ultraviolet (UV) detection at low wavelengths (e.g., 195 nm) and evaporative light scattering detection (ELSD). scholarsresearchlibrary.comgoogle.com A hydrophilic interaction chromatography (HILIC) method with ELSD has been developed for the direct determination of 2-DG, capable of separating it from its precursor and starting material. scholarsresearchlibrary.com
Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS), is a powerful tool for the sensitive and specific quantification of metabolites. lcms.cz While 2-DG can be challenging to analyze with MS due to interfering metabolites, methods have been developed for related compounds like 2-fluoro-2-deoxyglucose (2FDG), achieving low detection limits. chemrxiv.org Tandem mass spectrometry (MS/MS) techniques, such as triple quadrupole MS, provide high specificity for quantitative analysis. researchgate.netnih.gov The use of deuterium-labeled internal standards is a common strategy to improve the accuracy of quantification in MS-based methods. lipidmaps.org
Nuclear Magnetic Resonance (NMR) spectroscopy is another key technique, particularly for in vivo studies. As discussed in the DMI section, ²H NMR is the cornerstone of Deuterium Metabolic Imaging, allowing for the non-invasive detection and mapping of deuterated compounds and their metabolites within living organisms. nih.gov Specialized NMR techniques and cryoprobes can achieve high sensitivity for detecting ²H nuclei, enabling real-time tracking of glucose metabolism in live cell cultures and in vivo. nationalmaglab.org
The table below summarizes the primary analytical techniques used for 2-DG and its analogs.
Table 3: Analytical Techniques for 2-Deoxy-D-glucose (2-DG) and its Analogs| Technique | Principle | Application |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Separation based on physicochemical properties. | Quantification of 2-DG in various samples, including pharmaceutical ingredients and biological matrices. nih.govgoogle.com |
| Mass Spectrometry (MS) | Measurement of mass-to-charge ratio of ions. | Highly sensitive and specific quantification of 2-DG metabolites, often coupled with LC for separation. chemrxiv.orgresearchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detection of nuclear spin properties in a magnetic field. | Non-invasive in vivo imaging and metabolic tracing (DMI), and analysis of metabolic pathways in vitro. nationalmaglab.org |
Compound List
| Compound Name |
|---|
| 2-Deoxy-D-glucose |
| This compound |
| 2-deoxy-D-glucose-6-phosphate |
| [6,6’-²H₂]-glucose |
| [²H₇]glucose |
| deuterated water (HDO) |
| [¹⁴C]-2-DG |
| [¹-14C]2-deoxyglucose |
| 2-deoxy-2-[²H₂]-d-glucose (2-DG-d2) |
| [¹⁸F]FDG |
| 2-[N-(7-nitrobenz-2-oxa-1,3-diaxol-4-yl)amino]-2-deoxyglucose (2-NBDG) |
| ¹³C-glucose |
| 2-fluoro-2-deoxyglucose (2FDG) |
| GAPDH |
| ATP |
| Lactic acid |
| Newcastle disease virus |
| TPA (12-o-tetradecanoylphorbol-13-acetate) |
| Oxazolone |
| Glutamate |
Mass Spectrometry (MS) Based Approaches for Isotopic Tracing and Metabolite Profiling
Mass spectrometry (MS) stands as a cornerstone technique for metabolic studies utilizing stable isotopes like deuterium. When this compound is introduced into a biological system, it is taken up by cells through glucose transporters and phosphorylated by hexokinase to form this compound-6-phosphate. Since this phosphorylated form cannot be further metabolized in the glycolytic pathway, it accumulates within the cell. nih.govmdpi.com This accumulation, along with the mass shift introduced by the deuterium atoms, allows for sensitive and specific detection using MS.
Isotope dilution mass spectrometry (IDMS) is a powerful MS-based method where a known amount of a stable isotope-labeled compound, such as 2-DG-d8, is added to a sample. ckisotopes.com This serves as an internal standard to accurately quantify the corresponding unlabeled metabolite. The high sensitivity of modern MS instruments, particularly when coupled with techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS), enables the detection and quantification of even trace amounts of metabolites. ckisotopes.comchemrxiv.org For instance, GC-MS has been used to determine the site and extent of deuterium labeling in glucose, providing detailed information on metabolic pathways. nih.gov
Untargeted LC/MS approaches have further expanded the scope of isotopic tracing studies, allowing for the investigation of complex metabolic networks. d-nb.info These methods can identify a wide range of metabolites that incorporate the deuterium label from 2-DG-d8, offering a global view of its metabolic fate. d-nb.infofrontiersin.org The development of sophisticated software tools is crucial for processing the complex datasets generated in these untargeted analyses, helping to accurately identify and quantify isotopically labeled species. d-nb.info
Key Features of MS-Based Approaches with this compound:
| Feature | Description |
| High Sensitivity | Enables detection of low-abundance metabolites and small changes in their levels. chemrxiv.org |
| High Specificity | The unique mass of the deuterated standard allows for clear differentiation from other molecules in the sample. ckisotopes.com |
| Quantitative Accuracy | Isotope dilution provides a reliable method for absolute quantification of metabolites. ckisotopes.com |
| Metabolic Flux Analysis | Tracing the incorporation of deuterium into various metabolites provides insights into the activity of metabolic pathways. |
| Untargeted Profiling | Allows for the discovery of unexpected metabolic pathways and novel biomarkers. d-nb.info |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolic Flux Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful, non-invasive technique for studying metabolism. Unlike MS, which typically requires sample destruction, NMR can be used to analyze intact cells and tissues. vttresearch.com When using isotopically labeled substrates like this compound, NMR can provide unique information about the specific location of the isotope within a molecule. This is particularly valuable for metabolic flux analysis, which aims to quantify the rates of metabolic reactions. nih.gov
¹H and ¹³C NMR are commonly used in metabolic studies. However, the use of deuterium offers certain advantages. Deuterium Magnetic Resonance Spectroscopy (DMRS) can directly detect deuterated compounds. plos.org Because deuterium is a stable isotope with low natural abundance, its signal provides a clear and specific marker for the labeled molecule and its downstream metabolites. rsc.org
For example, a study using ¹⁹F NMR, which is analogous to DMRS in its application, was able to non-invasively observe the metabolism of a fluorinated glucose analog in rat brain, revealing more extensive metabolic processing than previously thought. nih.gov Similarly, DMRS with 2-DG-d8 can monitor its uptake and intracellular fate, providing insights into glucose transport and the initial steps of glycolysis. Combining data from both NMR and MS offers a comprehensive understanding of metabolic fluxes. nih.gov
Advantages of NMR in Metabolic Flux Analysis:
| Advantage | Description |
| Non-invasive | Allows for the study of metabolic processes in living cells and tissues over time. vttresearch.com |
| Positional Information | Can determine the specific location of the isotopic label within a molecule, providing detailed pathway information. nih.gov |
| Simultaneous Detection | Can detect and quantify multiple metabolites in a single experiment. researchgate.net |
| Structural Elucidation | Provides detailed structural information about metabolites. frontiersin.org |
Chromatographic Separations (HPLC, GC) for Compound and Metabolite Quantification
Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for separating complex mixtures of metabolites before their detection and quantification. google.comnih.gov The choice between HPLC and GC often depends on the properties of the analytes. For volatile compounds or those that can be made volatile through derivatization, GC is a suitable choice. nih.gov For non-volatile and thermally labile compounds like sugars and their phosphorylated derivatives, HPLC is generally preferred. scholarsresearchlibrary.com
In the context of this compound analysis, these separation techniques are almost always coupled with a detector, most commonly a mass spectrometer (LC-MS or GC-MS). nih.govnih.gov The chromatographic step separates 2-DG-d8 and its metabolites from other cellular components, reducing matrix effects and improving the accuracy of quantification. nih.gov For instance, a method combining hydrophilic interaction chromatography (HILIC) with evaporative light scattering detection (ELSD) has been developed for the direct determination of 2-Deoxy-D-glucose. scholarsresearchlibrary.com Another HPLC-MS/MS method was developed to separate 2-DG from other simple sugars like glucose, fructose, and mannose. nih.gov
The development of robust and validated chromatographic methods is crucial for obtaining reliable and reproducible results in metabolic studies. Method validation typically involves assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). google.com
Common Chromatographic Methods for 2-DG Analysis:
| Method | Stationary Phase Example | Mobile Phase Example | Detector |
| HPLC | Amino (NH2) Column nih.gov | Acetonitrile/Water nih.gov | Mass Spectrometry (MS) nih.gov |
| HPLC | Ligand Exchange (e.g., Calcium form) shodex.com | Water shodex.com | Refractive Index (RI) |
| HILIC | Altech Altima HP HILIC scholarsresearchlibrary.com | Acetonitrile/Water scholarsresearchlibrary.com | Evaporative Light Scattering (ELSD) scholarsresearchlibrary.com |
| GC | Not specified | Not specified | Mass Spectrometry (MS) nih.gov |
Applications of 2 Deoxy D Glucose D8 in Mechanistic Biological Research
Elucidating Glucose Uptake and Utilization Kinetics in Diverse Biological Systems
The ability to trace the flux of 2-DG-d8 provides a powerful method to quantify glucose transport and phosphorylation rates, offering insights into the metabolic activity of different cells and tissues under various physiological and pathological conditions. Stable isotope tracers like 2-DG-d8 are increasingly popular because they allow for in-depth analysis of metabolism safely and over longer experimental periods compared to radioactive probes. frontiersin.org
Cancer cells famously exhibit altered glucose metabolism, characterized by a high rate of glycolysis even in the presence of oxygen—a phenomenon known as the Warburg effect. 2dg.orgnih.gov This metabolic shift makes cancer cells highly dependent on glucose for energy and biomass production. nih.gov 2-DG-d8 is utilized in preclinical cancer models to probe this dependency. By tracking the uptake and accumulation of 2-DG-d8, researchers can quantify the glycolytic flux in cancer cells versus normal cells. mdpi.com This approach helps in identifying the metabolic vulnerabilities of tumors. For instance, studies have shown that cancer cells often overexpress glucose transporters (like GLUT-1) and glycolytic enzymes to sustain their high metabolic rate, which leads to increased uptake of glucose analogs like 2-DG-d8. mdpi.comunipi.it This differential uptake is a cornerstone of diagnostic imaging with radiolabeled glucose analogs and is exploited in preclinical research using 2-DG-d8 to assess the metabolic phenotype of tumors and their response to therapies that target glycolysis. mdpi.comalzdiscovery.org
The brain is a highly metabolic organ, relying almost exclusively on glucose for its energy needs. 2-DG-d8 is employed in preclinical neurobiology research to study regional brain glucose metabolism. In models of neurological diseases such as traumatic brain injury (TBI) and Alzheimer's disease, altered glucose metabolism is a key pathological feature. plos.orgalzdiscovery.orgjci.org For example, in preclinical TBI models, inhibiting glycolysis with 2-DG has been shown to decrease the excitability of excitatory neurons, suggesting a potential therapeutic strategy. jci.org Studies using 2-DG analogs have demonstrated that they can protect hippocampal neurons from excitotoxic and oxidative injury. nih.gov
In rat brain studies, tracer kinetic techniques using labeled 2-deoxyglucose have been used to measure the rates of its phosphorylation and dephosphorylation, providing rate constants for the hexokinase reaction. nih.gov Furthermore, administration of 2-DG has been shown to increase local cerebral blood flow in most brain regions in awake rats, indicating a link between cerebral glucoprivation and vascular response. nih.gov These preclinical studies, which can be enhanced by the use of stable isotope-labeled 2-DG-d8, are crucial for understanding the metabolic underpinnings of brain function and disease.
Skeletal muscle and adipose tissue are key players in whole-body glucose homeostasis. 2-DG-d8 is used to investigate glucose uptake kinetics in these tissues, particularly in the context of insulin (B600854) resistance and type 2 diabetes. In isolated fat cells (adipocytes), studies with 2-deoxy-D-glucose have shown that its uptake and phosphorylation lead to a significant decrease in intracellular ATP levels and inhibit cell respiration. nih.gov This suggests that the accumulation of 2-deoxyglucose-6-phosphate has direct inhibitory effects on cellular energy metabolism beyond just blocking glycolysis. nih.gov
In preclinical models of cancer cachexia, which involves severe muscle wasting, 2-DG has been shown to ameliorate muscle loss. nih.gov It achieves this by inhibiting protein degradation pathways and enhancing mitochondrial energy production through ketone metabolism, effectively blocking the energy-wasting Cori cycle. nih.gov The use of 2-DG-d8 in such studies allows for precise tracing of how glucose analog metabolism interacts with other metabolic pathways, like lipid and ketone body metabolism, in muscle and adipose tissue. nih.govnih.gov
| Tissue Type | Model System | Key Finding | Metabolic Effect |
|---|---|---|---|
| Adipose Tissue | Isolated rat adipocytes | Uptake and phosphorylation of 2-DG leads to a decline in intracellular ATP. nih.gov | Inhibition of cellular respiration. nih.gov |
| Skeletal Muscle | C26 adenocarcinoma xenograft model (Cancer Cachexia) | 2-DG administration ameliorated muscle wasting. nih.gov | Inhibited protein degradation and enhanced ketone metabolism. nih.gov |
The function of immune cells is tightly linked to their metabolic state. Upon activation, immune cells undergo significant metabolic reprogramming to meet the energetic and biosynthetic demands of proliferation and effector functions. uu.nl For instance, activated T cells often upregulate glycolysis. 2-DG-d8 is used in preclinical and in vitro studies to investigate these metabolic shifts. By inhibiting glycolysis, 2-DG can modulate immune cell activity. nih.govresearchgate.net
Studies on human T cells have shown that inhibiting glycolysis with 2-DG affects the activation and differentiation of various T cell subsets. For example, glycolysis is crucial for the activation and proliferation of naive CD4+ T cells. biorxiv.org Interestingly, treatment with 2-DG can promote the development of IL-17-secreting T cells (Th17) from memory subsets. biorxiv.org In studies of regulatory T cells (Tregs), 2-DG treatment at the onset of activation reduced their proliferation and the expression of key functional molecules. plos.org These findings, facilitated by tracing the impact of glucose analogs, demonstrate that manipulating metabolic pathways can be a strategy to modulate immune responses. biorxiv.orgplos.org
Research in Muscle and Adipose Tissue Metabolism
Understanding Metabolic Reprogramming in Disease Models
2-DG-d8 is a critical tool for dissecting the metabolic reprogramming that underlies various diseases, providing a window into how altered glucose utilization contributes to pathology.
The Warburg effect, or aerobic glycolysis, is a hallmark of cancer metabolism where cancer cells preferentially ferment glucose to lactate (B86563), even when oxygen is abundant. mdpi.com2dg.orgnih.gov This metabolic strategy is thought to provide a growth advantage by supporting rapid ATP production and providing building blocks for anabolic processes. unipi.it 2-Deoxy-D-glucose-d8 is instrumental in studying this phenomenon in preclinical models.
By acting as a competitive inhibitor of glucose transport and metabolism, 2-DG-d8 allows researchers to probe the consequences of blocking the first step of glycolysis. mdpi.com When cancer cells take up 2-DG-d8, it is phosphorylated to 2-DG-6-P-d8, which cannot be further metabolized and subsequently inhibits the enzyme hexokinase. mdpi.com This leads to energy depletion and can induce cell death, particularly in highly glycolytic cancer cells. mdpi.comnih.gov
Research using 2-DG in preclinical cancer models, such as a rat hepatocarcinoma model, has demonstrated that inhibiting glycolysis can significantly delay tumor development and prolong survival. nih.gov These studies reveal that glycolysis inhibition suppresses not only energy production but also downstream biosynthetic pathways like fatty acid and cholesterol synthesis. nih.gov The use of stable isotope-labeled 2-DG-d8 in combination with mass spectrometry-based metabolomics allows for a detailed mapping of how glucose carbons are rerouted in cancer cells and how inhibiting glycolysis affects the entire metabolic network. nih.govnih.gov
| Target Enzyme/Pathway | Mechanism of Action of 2-DG | Observed Effect in Preclinical Models | Reference |
|---|---|---|---|
| Hexokinase | Competitive inhibition by 2-deoxy-D-glucose-6-phosphate. | Reduced glycolytic flux, depletion of ATP. | mdpi.com |
| Glycolysis | Overall inhibition due to hexokinase blockage. | Decreased lactate production, suppressed cell proliferation. | nih.govnih.gov |
| N-linked Glycosylation | Interference with mannose metabolism. | Disruption of protein modification and function. | mdpi.comnih.gov |
| Tricarboxylic Acid (TCA) Cycle | Indirect suppression due to reduced glycolytic output. | Suppression of mitochondrial respiration and linked biosynthesis. | nih.gov |
Neurodegenerative and Neurological Disease Models (e.g., Epilepsy, Alzheimer's)
The glucose analog 2-deoxy-D-glucose (2-DG), and by extension its deuterated form, this compound, is a valuable tool in the study of neurological and neurodegenerative diseases due to the central role of glucose metabolism in brain function. Altered glucose uptake and metabolism are recognized as early indicators in the progression of conditions like Alzheimer's disease (AD). nih.gov
In preclinical studies, specifically in a female mouse model of Alzheimer's disease (3xTgAD), dietary administration of 2-DG has been shown to induce ketogenesis, which provides an alternative energy source for the brain. nih.gov This intervention led to the maintenance of mitochondrial bioenergetics and a reduction in oxidative stress. nih.gov Furthermore, 2-DG treatment was associated with a significant decrease in both amyloid precursor protein (APP) and amyloid beta (Aβ) oligomers. nih.gov This was accompanied by a shift towards the non-amyloidogenic pathway, as evidenced by increased α-secretase and decreased γ-secretase expression. nih.gov The treatment also enhanced the expression of genes involved in Aβ clearance and neurotrophic growth factors like BDNF and NGF. nih.gov These findings suggest that 2-DG can positively influence bioenergetic capacity and reduce the β-amyloid burden, demonstrating that this pathological feature is dynamic and can be reversed. nih.gov
Imaging techniques such as chemical exchange saturation transfer (CEST) MRI have been employed to detect the uptake of 2-DG in the brains of AD mouse models. nih.gov These studies have revealed a decline in 2-DG uptake in the brains of older AD model mice compared to their healthy counterparts, highlighting the progressive nature of metabolic dysfunction in the disease. nih.gov While 2-DG is extensively used in its radiolabeled form for PET scans to measure glucose metabolism in clinical research, its direct therapeutic application for neuroprotection is still under investigation. alzdiscovery.org
Inflammatory and Autoimmune Disease Metabolic Shifts (e.g., Dermatitis)
2-Deoxy-D-glucose (2-DG) and its deuterated counterpart, this compound, are instrumental in studying the metabolic shifts that occur during inflammatory and autoimmune diseases. This is because immune and inflammatory responses are closely linked to cellular metabolism.
In the context of skin inflammation, research has shown that glucose transporters are highly expressed in skin biopsies from patients with dermatitis. mdpi.com Animal models of dermatitis, induced by agents like 12-o-tetradecanoylphorbol-13-acetate (TPA) and oxazolone, have demonstrated that the administration of 2-DG can alleviate the condition. mdpi.comnih.gov This suggests that inhibiting glucose metabolism could be a viable strategy for managing dermatitis. mdpi.com Specifically, topical application of 2-DG has been found to reduce TPA-induced edema and decrease the thickness of the epidermis and dermis in mouse models. mdpi.com
Beyond dermatitis, 2-DG has shown therapeutic potential in various inflammatory disease models. It has been found to inhibit cellular responses to pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β. nih.govnih.gov This is achieved by inhibiting the N-linked glycosylation of their receptors, like the IL-6 receptor gp130. nih.gov This deglycosylation prevents the binding of the cytokine and the activation of downstream signaling pathways. nih.gov As a result, 2-DG has been shown to be effective in mouse models of inflammatory bowel disease and rheumatoid arthritis. nih.gov Furthermore, it can prevent lipopolysaccharide (LPS)-induced shock, a model for a cytokine storm, and LPS-induced pulmonary inflammation. nih.govnih.gov
In the context of macrophage polarization, a key process in inflammation, 2-DG treatment has been shown to decrease the polarization of anti-inflammatory M2 macrophages. frontiersin.org This effect, which can prevent disease progression in tumor and allergic airway inflammation models, is mediated through the AMPK-Hif-1α pathway. frontiersin.org
Metabolic Syndrome and Diabetes Research Models
In research models of metabolic syndrome and diabetes, 2-Deoxy-D-glucose (2-DG) has been shown to improve glucose metabolism. alzdiscovery.org Specifically, a 2-DG diet resulted in decreased blood glucose and insulin concentrations under non-stressful conditions. alzdiscovery.org However, the glucose and insulin responses to stress were maintained. alzdiscovery.org This suggests that 2-DG treatment may help reduce neuroendocrine responses to stressors. alzdiscovery.org
Assessment of Glycolytic Inhibition and its Downstream Cellular Consequences
2-Deoxy-D-glucose (2-DG) and its deuterated form, this compound, serve as critical tools for investigating the consequences of inhibiting glycolysis. As a glucose analog, 2-DG is taken up by cells through glucose transporters. mdpi.comwikipedia.org Once inside, it is phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6-P). mdpi.comnih.govmdpi.com Unlike glucose-6-phosphate, 2-DG-6-P cannot be further metabolized by phosphoglucose (B3042753) isomerase. nih.govmdpi.com This leads to its accumulation within the cell, which competitively inhibits hexokinase and phosphoglucose isomerase, thereby blocking the glycolytic pathway. mdpi.comnih.gov
Cellular Energetics and ATP Production Research
The inhibition of glycolysis by 2-DG directly impacts cellular energetics, primarily by depleting ATP levels. mdpi.comoncotarget.com In cultured primary rat astrocytes, exposure to 2-DG resulted in a time- and concentration-dependent decrease in cellular ATP. nih.govresearchgate.netnih.gov This ATP loss was accelerated when mitochondrial metabolism was also inhibited, highlighting the role of mitochondrial ATP regeneration in compensating for the glycolytic block. nih.govnih.gov For instance, a 30-minute exposure to 10 mM 2-DG led to a 50% reduction in cellular ATP in astrocytes. nih.govresearchgate.net
In T cells, low concentrations of 2-DG have been observed to lower the extracellular acidification rate (ECAR), a measure of glycolysis, without a significant increase in the oxygen consumption rate (OCR), which reflects mitochondrial respiration. mdpi.com This resulted in an increased OCR/ECAR ratio, indicating a metabolic shift from glycolysis to oxidative phosphorylation. mdpi.com Interestingly, while ATP production from glycolysis was significantly decreased, the total ATP production was not reduced at these lower concentrations. mdpi.com
The following table summarizes the effects of 2-DG on cellular energetics in different cell types:
| Cell Type | 2-DG Concentration | Observation | Reference |
| Primary Rat Astrocytes | 10 mM | 50% reduction in cellular ATP after 30 minutes. nih.govresearchgate.net | nih.gov, researchgate.net |
| T Cells | 0.6 mM | Decreased glycolytic ATP production, but total ATP production was maintained. mdpi.com | mdpi.com |
| Carcinoma Cells | High concentrations | 30-40% reduction in ATP under normoxic conditions, and 70-90% reduction under hypoxic conditions. oncotarget.com | oncotarget.com |
Impact on Biosynthetic Pathways (e.g., Nucleotide, Lipid, Glycoprotein (B1211001) Synthesis)
The consequences of 2-DG-mediated glycolytic inhibition extend to various biosynthetic pathways that rely on glucose-derived intermediates. One of the most significantly affected processes is N-linked glycosylation. nih.govoncotarget.complos.org 2-DG, being structurally similar to mannose, interferes with the synthesis of oligosaccharides required for this process. oncotarget.complos.org This interference can lead to the accumulation of unfolded proteins and induce endoplasmic reticulum (ER) stress. oncotarget.complos.org
In yeast protoplasts, 2-DG was found to inhibit the synthesis of glycoprotein enzymes like invertase and acid phosphatase. nih.gov This inhibition was linked to the accumulation of 2-dG-6-P, which blocks the conversion of fructose-6-P to glucose-6-P and mannose-6-P, essential precursors for glycoprotein synthesis. nih.gov
Regarding lipid synthesis, studies in HepG2 cells have shown that while 2-DG induces a rapid reorganization of the Golgi apparatus, it does not completely block the synthesis of complex lipids. nih.gov Even with reduced cellular ATP levels, the cells were still able to metabolize a fluorescently labeled ceramide into sphingomyelin, indicating that some functions of the Golgi in lipid metabolism persist. nih.gov
The impact of 2-DG on various biosynthetic pathways is detailed in the table below:
| Biosynthetic Pathway | Effect of 2-DG | Underlying Mechanism | Reference |
| N-linked Glycosylation | Inhibition | Interference with mannose metabolism and fraudulent incorporation into lipid-linked oligosaccharides. plos.org | plos.org |
| Glycoprotein Synthesis | Inhibition | Blockade of the synthesis of carbohydrate moieties due to depletion of precursors like glucose-6-P and mannose-6-P. nih.gov | nih.gov |
| Complex Lipid Synthesis | Partial persistence | The Golgi apparatus, despite structural changes, retains some capacity for lipid metabolism. nih.gov | nih.gov |
| Nucleotide Synthesis | Potential Impact | Glycolysis provides precursors for the pentose (B10789219) phosphate (B84403) pathway, which is essential for nucleotide synthesis. Inhibition of glycolysis by 2-DG can indirectly affect this pathway. nih.gov | nih.gov |
Modulation of Signal Transduction Pathways and Gene Expression
The metabolic stress induced by 2-DG triggers significant changes in signal transduction pathways and gene expression. A key sensor of cellular energy status, AMP-activated protein kinase (AMPK), is often activated in response to the ATP depletion caused by 2-DG. oncotarget.complos.org In endothelial cells, 2-DG-induced AMPK activation was found to be mediated by reactive oxygen species (ROS). plos.org This activated AMPK can then induce autophagy, a cellular recycling process, by modulating downstream targets like mTOR. plos.org
In pancreatic cancer cells, 2-DG treatment led to the phosphorylation and subsequent dysfunction of glutamine:fructose-6-phosphate aminotransferase 1 (GFAT1), an enzyme in the hexosamine biosynthesis pathway. nih.gov This resulted in reduced protein N-glycosylation and induced ER stress, ultimately leading to apoptosis. nih.gov
Furthermore, 2-DG has been shown to modulate the expression of various genes. For instance, in an Alzheimer's disease mouse model, 2-DG treatment led to increased expression of neurotrophic growth factors and genes involved in β-amyloid clearance. nih.gov In non-Hodgkin lymphoma cells, 2-DG has been shown to down-regulate the expression of HIF-1α and c-MYC. oncotarget.com
The following table provides an overview of the modulation of signaling pathways and gene expression by 2-DG:
| Signaling Pathway/Gene | Effect of 2-DG | Cellular Context | Reference |
| AMPK | Activation | Endothelial cells, pancreatic cancer cells, acute lymphoblastic leukemia cells. oncotarget.complos.orgnih.gov | oncotarget.com, plos.org, nih.gov |
| mTOR | Inhibition (downstream of AMPK) | Endothelial cells. plos.org | plos.org |
| HIF-1α | Down-regulation | Non-Hodgkin lymphoma cells. oncotarget.com | oncotarget.com |
| c-MYC | Down-regulation | Non-Hodgkin lymphoma cells. oncotarget.com | oncotarget.com |
| Neurotrophic Growth Factors (BDNF, NGF) | Increased expression | Alzheimer's disease mouse model. nih.gov | nih.gov |
| Genes for Aβ clearance | Increased expression | Alzheimer's disease mouse model. nih.gov | nih.gov |
Emerging Research Avenues and Future Perspectives for 2 Deoxy D Glucose D8
Integration with Multi-Omics Approaches (Metabolomics, Proteomics)
The use of 2-Deoxy-D-glucose-d8 is increasingly being integrated with multi-omics disciplines, such as metabolomics and proteomics, to provide a more holistic understanding of cellular metabolism. creative-proteomics.comnih.gov As a deuterated glucose analog, 2-DG-d8 serves as a powerful tool in stable isotope tracing studies, which are fundamental to metabolic research. nih.gov These studies involve introducing the labeled compound into a biological system and tracking its transformation and incorporation into various downstream molecules. nih.gov
In metabolomics, 2-DG-d8 is used to trace the flux through the glycolytic pathway and connected metabolic networks. creative-proteomics.comisotope.com By using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, researchers can identify and quantify the deuterated metabolites derived from 2-DG-d8. nih.govnih.gov This provides a dynamic view of metabolic pathway activity, which is a significant advantage over the static snapshot offered by traditional metabolomics. For instance, a study on an endometrial cancer cell line using mass spectrometry to analyze the effects of 2-DG revealed the presence of unique deoxy-metabolites, suggesting that the compound's impact extends beyond simple glycolytic inhibition and alters global metabolism. researchgate.net The use of the d8 version enhances the ability to distinguish the tracer and its derivatives from the endogenous, non-labeled molecules.
In the realm of proteomics, the influence of 2-DG on protein-related processes offers an indirect but significant avenue for 2-DG-d8 research. The non-deuterated analog, 2-DG, is known to interfere with N-linked glycosylation, a crucial protein modification process, leading to endoplasmic reticulum (ER) stress and the unfolded protein response (UPR). frontiersin.orgmdpi.com An integrated proteomic and glycoproteomic investigation of colorectal cancer cells treated with 2-DG revealed significant alterations in the N-glycoproteomic network and an up-regulation of proteins involved in protein folding and mitochondrial function. By using 2-DG-d8, researchers could more accurately trace the metabolic fate of the glucose analog and correlate it with specific changes in the proteome and glycoproteome, offering a clearer link between metabolic shifts and cellular protein machinery. A study on the murine heart showed that 2-DG treatment augments the mitochondrial respiratory chain proteome, suggesting a compensatory mechanism for the energy deficit caused by glycolysis inhibition. nih.gov Using 2-DG-d8 in such studies would help to precisely track the metabolic reprogramming that leads to these proteomic changes.
The integration of 2-DG-d8 into multi-omics workflows allows for the construction of more comprehensive biological models, as shown in the table below.
| Multi-Omics Approach | Application of this compound | Research Findings & Insights |
| Metabolomics | Tracing metabolic pathways and quantifying metabolite flux. | Enables dynamic analysis of glycolysis and connected pathways; helps identify unique deuterated metabolites, revealing broader metabolic impact. creative-proteomics.comresearchgate.net |
| Proteomics | Investigating the impact of metabolic shifts on protein expression and modification. | Elucidates how inhibiting glucose metabolism affects processes like N-linked glycosylation and induces stress responses like the UPR. frontiersin.org |
| Glycoproteomics | Analyzing changes in protein glycosylation patterns. | Reveals specific alterations in the N-glycoproteome, linking metabolic interference directly to protein function. |
| Integrated Analysis | Combining datasets to build comprehensive models of cellular function. | Provides a systems-level view of how metabolic perturbations induced by 2-DG-d8 propagate through different biological layers. |
Development of Novel Tracing and Imaging Methodologies (Preclinical, Non-Ionizing)
A significant and promising future for this compound lies in the development of non-invasive, non-ionizing imaging techniques for preclinical research. Traditional metabolic imaging methods, such as Positron Emission Tomography (PET) using the radiolabeled glucose analog [18F]fluoro-2-deoxy-D-glucose (FDG), involve ionizing radiation. bitesizebio.com This limits their use, especially in vulnerable populations and for frequent, longitudinal studies. bitesizebio.com
Deuterium-based metabolic imaging is emerging as a safe and powerful alternative. A notable project, DDG-MRI, is focused on creating an MRI-based technique that can deliver PET-like images without ionizing radiation by using uniformly labeled [D8]2-deoxy-D-glucose. bitesizebio.com This novel approach leverages advanced deuterium (B1214612) MRI methods to detect the uptake of the deuterated compound in malignant tissues. The goal is to achieve high spatial resolution in a short scan time, offering a safer and more accessible method for metabolic cancer imaging. bitesizebio.com
Other non-ionizing imaging modalities that could potentially be adapted for 2-DG-d8 include:
Deuterium Magnetic Resonance Spectroscopy (DMRS): This technique can detect deuterated compounds in vivo and distinguish between different metabolites based on their chemical shift. plos.org It has been used to monitor the uptake and washout of other deuterated glucose analogs, demonstrating its potential for analyzing metabolic pathways and rates non-invasively. plos.orgnih.gov
Chemical Exchange Saturation Transfer (CEST) MRI: While initially demonstrated with non-deuterated 2-DG, glucoCEST MRI indirectly detects the accumulation of 2-DG and its phosphorylated form, 2-DG-6-phosphate. The principles of CEST could potentially be applied to the deuterated version for enhanced specificity.
Spectral Tracing of Deuterium Isotope (STRIDE) Microscopy: This technique uses stimulated Raman scattering (SRS) microscopy to visualize the metabolic distribution of deuterated molecules. Studies using [D7]-glucose have successfully mapped the synthesis of lipids, proteins, and glycogen (B147801) in tissues with high spatial resolution. springernature.com Applying STRIDE with 2-DG-d8 could offer unprecedented subcellular views of its metabolic fate.
The development of these non-ionizing methodologies holds the potential to transform preclinical research by enabling repeated, safe, and detailed visualization of metabolic processes.
| Imaging Modality | Principle | Potential Application with this compound | Advantages over Traditional Methods |
| Deuterium MRI (DDG-MRI) | Direct detection of deuterium signals from administered 2-DG-d8 to create metabolic maps. bitesizebio.com | Cancer detection, monitoring treatment response, and staging tumors. bitesizebio.com | No ionizing radiation, potentially higher spatial resolution than PET. bitesizebio.com |
| Deuterium MRS (DMRS) | Spectroscopic detection and quantification of 2-DG-d8 and its downstream metabolites. plos.orgismrm.org | Real-time analysis of metabolic fluxes and pathway dynamics in specific tissues. | Non-invasive, provides chemical specificity to distinguish different metabolites. plos.org |
| STRIDE Microscopy | Raman spectroscopy-based imaging of the carbon-deuterium bonds in 2-DG-d8. springernature.com | High-resolution mapping of the subcellular distribution and incorporation of the tracer into macromolecules. | Non-invasive, high spatial resolution for visualizing metabolic heterogeneity in tissues. springernature.com |
Addressing Methodological Challenges and Limitations in this compound Studies
Despite its promise, the application of this compound is not without its challenges, many of which are inherited from its non-deuterated counterpart, 2-DG.
A primary limitation is the competition with endogenous glucose. mdpi.com Since 2-DG and 2-DG-d8 enter cells via the same glucose transporters, high physiological glucose concentrations can limit the uptake and efficacy of the tracer. mdpi.com This is particularly relevant in highly glycolytic tumors, which may require higher concentrations of the analog to effectively trace or inhibit glycolysis. mdpi.com
Another significant challenge relates to the compound's pharmacokinetics. Studies on 2-DG have shown that it can have poor pharmacokinetic properties, which has limited its therapeutic efficacy in clinical trials. mdpi.com While deuteration can sometimes alter the metabolic stability of a compound, the fundamental transport and initial phosphorylation of 2-DG-d8 are expected to be very similar to 2-DG. Furthermore, discrepancies have been noted in studies using deuterated glucose ([6,6-2H2]-glucose), where intermittent blood sampling in short-term studies may lead to an underestimation of the true precursor availability, affecting the quantification of metabolic rates. frontiersin.org
There are also analytical challenges. While mass spectrometry and NMR are powerful tools, the analysis of stable isotope tracing data can be complex. It requires sophisticated data analysis techniques and corrections for the natural abundance of isotopes to accurately determine metabolic fluxes. nih.gov The interpretation of labeling patterns can also be intricate, especially in complex, interconnected metabolic networks. researchgate.net
Finally, although generally considered safe, high doses of 2-DG have been associated with side effects, and its use in certain patient populations, such as those with diabetes, requires caution due to its impact on glucose metabolism. mrmed.in These safety considerations must be carefully evaluated in preclinical studies involving 2-DG-d8.
| Challenge / Limitation | Description | Potential Mitigation Strategies |
| Competition with Glucose | High levels of endogenous glucose can reduce the uptake and effectiveness of 2-DG-d8. mdpi.com | Careful control of dietary intake in preclinical models; use in combination with agents that modulate glucose metabolism. |
| Pharmacokinetics | The parent compound 2-DG has shown limited efficacy in some trials due to poor pharmacokinetics. mdpi.com | Development of prodrug strategies to improve bioavailability and half-life. |
| Quantification Accuracy | Intermittent sampling and complex metabolic processing can lead to inaccuracies in calculating metabolic rates. frontiersin.org | Advanced pharmacokinetic modeling; continuous monitoring techniques where feasible. |
| Analytical Complexity | Correcting for natural isotope abundance and interpreting complex labeling patterns is challenging. nih.govresearchgate.net | Use of specialized software for isotope tracing analysis; standardized protocols for data processing. |
| Off-Target Effects | 2-DG interferes with mannose metabolism and N-linked glycosylation, not just glycolysis. frontiersin.orgmdpi.com | Integrated multi-omics analysis to understand and account for these pleiotropic effects. |
Unexplored Applications in Systems Biology and Network Analysis
The field of systems biology aims to understand the complex interactions within biological systems as a whole. frontiersin.org Stable isotope tracing is a key experimental technique that provides the dynamic data needed to build and validate computational models of metabolic networks. frontiersin.org While the use of 2-DG-d8 in this context is still largely unexplored, its potential is significant.
Metabolic flux analysis (MFA) is a core methodology in systems biology that quantifies the rates (fluxes) of metabolic pathways. creative-proteomics.com By introducing 2-DG-d8 as a tracer, researchers could generate data to constrain and refine genome-scale metabolic models. This would allow for a more accurate prediction of how entire metabolic networks respond to perturbations, such as disease states or drug treatments. The ability of 2-DG-d8 to act as both a tracer and a partial inhibitor of glycolysis provides a unique tool to probe the robustness and adaptability of metabolic networks.
Network analysis, which examines the structure and dynamics of biological networks, is another area ripe for the application of 2-DG-d8. For example, by tracing the flow of deuterium from 2-DG-d8 through metabolic pathways, it would be possible to map active subnetworks under specific conditions. This could reveal critical nodes or pathways that are rewired in diseases like cancer. Such analyses could help in identifying novel drug targets by pinpointing vulnerabilities in the metabolic network that are not obvious from studying individual components.
The integration of 2-DG-d8 tracing data with other large-scale datasets (e.g., transcriptomics, proteomics) within a network biology framework could uncover previously unknown links between metabolism, gene regulation, and protein function. For example, one could investigate how the metabolic stress induced by 2-DG-d8 propagates through signaling and gene regulatory networks, leading to observed changes in the cell's proteome. These unexplored avenues represent a frontier in metabolic research where 2-DG-d8 could become an invaluable tool for dissecting biological complexity at a systems level.
Q & A
Q. How should researchers address discrepancies between this compound uptake data and downstream metabolic readouts?
- Methodological Answer : Discrepancies may arise from off-target effects on N-linked glycosylation or endoplasmic reticulum stress. Validate findings using siRNA knockdown of glucose transporters (e.g., GLUT1) or hexokinase inhibitors. Cross-reference with ¹³C-glucose tracing to confirm glycolysis-specific effects .
Q. What statistical approaches are optimal for analyzing dose-response curves in this compound toxicity studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
